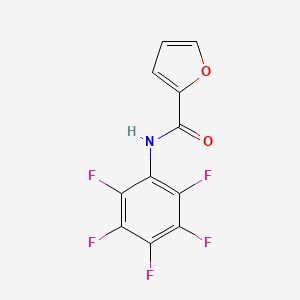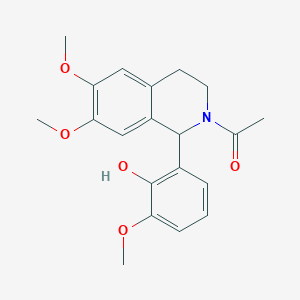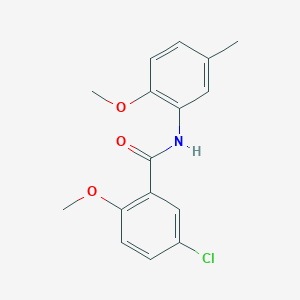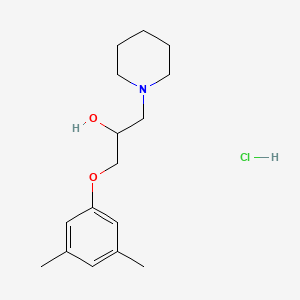![molecular formula C18H18Cl2N2O2S B5004106 3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B5004106.png)
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a butoxy group, a dichlorophenyl group, and a carbamothioyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate arylamine in the presence of a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then treated with a butoxy group to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The solvents and reagents used are typically purified and distilled under an atmosphere of dry nitrogen to prevent contamination .
化学反应分析
Types of Reactions
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy or dichlorophenyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-bromo-N-(3,5-dichlorophenyl)benzamide
- 3-butoxy-N-{[(2,3-dichlorophenyl)amino]carbonothioyl}benzamide
- 3-Bromo-4-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
Uniqueness
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-butoxy-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-2-3-7-24-16-6-4-5-12(8-16)17(23)22-18(25)21-15-10-13(19)9-14(20)11-15/h4-6,8-11H,2-3,7H2,1H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUJGMKVMTYUBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methylphenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5004023.png)
![4-[3-[3-[3-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenoxy]phenoxy]phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B5004031.png)

![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1-(3-fluorobenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5004039.png)
![2-CHLORO-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5004053.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine](/img/structure/B5004072.png)

![N-[3-(dimethylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B5004093.png)
![2-nitro-N-[oxido(diphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5004104.png)
![4-[5-(anilinocarbamoyl)nonan-5-ylamino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B5004108.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)pyridine-4-carboxamide](/img/structure/B5004116.png)
![3,5,7-Trimethyl-2-[3-(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium-2-yl)propyl]-[1,2,4]triazolo[1,5-a]pyrimidin-3-ium;diperchlorate](/img/structure/B5004119.png)
